(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite
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Overview
Description
Preparation Methods
The synthesis of DMT-locMeC(bz) phosphoramidite involves standard phosphoramidite chemistry, which is commonly used for DNA synthesis. The synthesis cycle for LNA oligonucleotides consists of the same series of reactions as those employed for DNA monomers. the coupling time for LNA monomers is slower compared to DNA monomers, with a recommended coupling time of 8 minutes for LNA monomers compared to 90 seconds for DNA monomers . Industrial production methods typically involve the use of standard DNA synthesizer platforms without requiring changes in the reagents commonly used for DNA synthesis .
Chemical Reactions Analysis
DMT-locMeC(bz) phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine in the presence of water and pyridine.
Reduction: Reduction reactions may involve reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acetonitrile as a solvent and dichloromethane as a co-solvent for the 5-methyl-cytidine derivative . Major products formed from these reactions include various modified nucleotides and oligonucleotides.
Scientific Research Applications
DMT-locMeC(bz) phosphoramidite has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of LNA oligonucleotides, which are valuable tools in molecular biology and biotechnology.
Biology: LNA oligonucleotides synthesized using DMT-locMeC(bz) phosphoramidite are used in gene expression studies, antisense therapy, and RNA interference.
Medicine: LNA oligonucleotides have potential therapeutic applications, including the development of antisense oligonucleotides for the treatment of genetic disorders.
Mechanism of Action
The mechanism of action of DMT-locMeC(bz) phosphoramidite involves its incorporation into LNA oligonucleotides, which exhibit enhanced hybridization characteristics due to the locked ribose conformation. This conformation increases the thermal stability of the oligonucleotide duplexes, resulting in higher binding affinity to complementary DNA or RNA sequences. The molecular targets and pathways involved include the inhibition of gene expression through antisense mechanisms and the modulation of RNA interference pathways .
Comparison with Similar Compounds
DMT-locMeC(bz) phosphoramidite is unique among LNA phosphoramidites due to the presence of the 5-methyl-cytidine derivative, which further enhances the hybridization characteristics of the resulting oligonucleotides. Similar compounds include:
- DMT-locA(bz) phosphoramidite
- DMT-dC(bz) phosphoramidite
- DMT-dA(bz) phosphoramidite
- DMT-locG(ib) phosphoramidite
These compounds share similar applications in the synthesis of modified oligonucleotides but differ in their specific nucleobase modifications and resulting hybridization properties .
Properties
IUPAC Name |
N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILZPWJJJDDDY-HXAWEXODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N5O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-82-5 |
Source
|
Record name | (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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